molecular formula C4H4O6Zn B8579581 zinc;2,3-dihydroxybutanedioate

zinc;2,3-dihydroxybutanedioate

Cat. No.: B8579581
M. Wt: 213.5 g/mol
InChI Key: VRGNUPCISFMPEM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc 2,3-dihydroxybutanedioate, commonly referred to as zinc tartrate, is a coordination compound formed by the reaction of zinc ions (Zn²⁺) with tartaric acid (C₄H₆O₆). The compound typically exists in a 1:1 stoichiometric ratio (ZnC₄H₄O₆), where zinc’s +2 charge neutralizes the dianionic tartrate moiety. Tartaric acid, a naturally occurring dicarboxylic acid, forms stable metal complexes due to its four oxygen donor atoms, enabling robust coordination chemistry. Zinc tartrate is utilized in niche applications, including catalysis, controlled-release drug formulations, and as a precursor for zinc oxide nanomaterials .

Properties

Molecular Formula

C4H4O6Zn

Molecular Weight

213.5 g/mol

IUPAC Name

zinc;2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

VRGNUPCISFMPEM-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: zinc;2,3-dihydroxybutanedioate can be synthesized through several methods. One common laboratory method involves the reaction of tartaric acid with zinc sulfate heptahydrate in an aqueous solution. The reaction proceeds as follows:

C4H6O6+ZnSO47H2OC4H4O6Zn+H2SO4+7H2O\text{C}_4\text{H}_6\text{O}_6 + \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_4\text{O}_6\text{Zn} + \text{H}_2\text{SO}_4 + 7\text{H}_2\text{O} C4​H6​O6​+ZnSO4​⋅7H2​O→C4​H4​O6​Zn+H2​SO4​+7H2​O

The reaction is typically carried out at room temperature, and the resulting zinc tartrate precipitate is filtered, washed, and dried .

Industrial Production Methods: In industrial settings, zinc tartrate is often produced by reacting tartaric acid with sodium hydroxide to form sodium tartrate, which is then reacted with zinc sulfate heptahydrate to yield zinc tartrate. The process can be summarized as follows:

Chemical Reactions Analysis

Types of Reactions: zinc;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.

    Reduction: It can be reduced to form elemental zinc and tartrate ions.

    Substitution: this compound can participate in substitution reactions where the tartrate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligands such as ethylenediamine or ammonia under controlled pH conditions.

Major Products:

Scientific Research Applications

zinc;2,3-dihydroxybutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of zinc tartrate involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and regulate gene expression .

Comparison with Similar Compounds

Structural and Stoichiometric Comparisons

Zinc tartrate shares structural similarities with other metal tartrates but differs in metal coordination and stability:

Compound Metal Ion Tartrate Ratio Key Structural Features Applications
Zinc 2,3-dihydroxybutanedioate Zn²⁺ 1:1 Octahedral Zn²⁺ center bound to tartrate Catalysis, pharmaceuticals
Ergotamine tartrate (2:1) H⁺ (acid salt) 2:1 Two tartrate ions per ergotamine molecule Migraine treatment (vasoconstriction)
Benzathine benzylpenicillin N/A 1:2 (with amine) Dibenzylethylenediamine counterion Long-acting antibiotic
Zinc chloride double salt Zn²⁺/Cl⁻ 1:1:? (complex) Coordination of ZnCl₂ with diazonium salt Dyes, photoactive materials

Key Observations :

  • Zinc tartrate’s 1:1 stoichiometry contrasts with ergotamine tartrate’s 2:1 ratio, where tartaric acid acts as a counterion for charge balance .
  • Unlike benzathine benzylpenicillin, which uses an organic amine for solubility modulation, zinc tartrate relies on inorganic coordination .

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